molecular formula C16H15NO2 B14126421 5,6-Diphenyl-morpholin-3-one

5,6-Diphenyl-morpholin-3-one

Cat. No.: B14126421
M. Wt: 253.29 g/mol
InChI Key: UIMBPSRHBSCBJU-UHFFFAOYSA-N
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Description

5,6-Diphenyl-morpholin-3-one is an organic compound characterized by a morpholine ring substituted with two phenyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-morpholin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a starting material. The reaction is carried out in tetrahydrofuran (THF) with lithium bis(trimethylsilyl)amide as a base, followed by purification through flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenyl-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

5,6-Diphenyl-morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 5,6-Diphenyl-morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5,6-diphenylmorpholin-3-one

InChI

InChI=1S/C16H15NO2/c18-14-11-19-16(13-9-5-2-6-10-13)15(17-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2,(H,17,18)

InChI Key

UIMBPSRHBSCBJU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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